molecular formula C20H22ClNO4S2 B2457762 (1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1705273-13-7

(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane

カタログ番号: B2457762
CAS番号: 1705273-13-7
分子量: 439.97
InChIキー: YYINOTNPSVWKDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H22ClNO4S2 and its molecular weight is 439.97. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-(benzenesulfonyl)-8-[(2-chlorophenyl)methylsulfonyl]-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S2/c21-20-9-5-4-6-15(20)14-27(23,24)22-16-10-11-17(22)13-19(12-16)28(25,26)18-7-2-1-3-8-18/h1-9,16-17,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYINOTNPSVWKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane, with the CAS number 1705273-13-7, is a compound of interest due to its potential biological activities, particularly as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This compound belongs to a class of azabicyclic compounds that have shown promise in managing inflammatory responses and pain relief.

Chemical Structure and Properties

The molecular formula of this compound is C20H22ClNO4S2C_{20}H_{22}ClNO_{4}S_{2}, and its molecular weight is approximately 440.0 g/mol. The structural configuration includes a bicyclic framework that contributes to its biological activity.

PropertyValue
CAS Number 1705273-13-7
Molecular Formula C20H22ClNO4S2
Molecular Weight 440.0 g/mol

The primary biological activity of (1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane involves the inhibition of NAAA, an enzyme responsible for the hydrolysis of N-acylethanolamines (NAEs). By inhibiting this enzyme, the compound increases the levels of endogenous palmitoylethanolamide (PEA), which has anti-inflammatory and analgesic properties.

Inhibition Studies

Research indicates that compounds with a similar azabicyclo[3.2.1]octane core exhibit low nanomolar IC50 values against human NAAA, making them potent candidates for further development in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship (SAR) analysis has been conducted on various derivatives of azabicyclo[3.2.1]octane. The modifications in the sulfonamide groups significantly influence their inhibitory potency against NAAA.

Key Findings from SAR Analysis

  • Endo vs Exo Isomers : The endo isomers generally exhibit higher activity compared to their exo counterparts.
  • Substituent Effects : The presence and position of substituents on the phenyl rings affect the binding affinity and selectivity towards NAAA.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity and pharmacokinetic properties of this compound:

  • In Vitro Studies :
    • The compound demonstrated significant inhibition of human NAAA with an IC50 value reported in the low nanomolar range (e.g., IC50 = 0.042 μM) .
    • Selectivity assays showed minimal inhibition towards other related enzymes such as FAAH and acid ceramidase, indicating a favorable selectivity profile .
  • In Vivo Efficacy :
    • Animal models treated with this compound exhibited reduced inflammatory responses and pain relief, supporting its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high stereochemical purity?

  • Methodological Answer : Synthesis requires precise control of reaction conditions (temperature, solvent, catalysts) to preserve stereochemistry. For example:
  • Step 1 : Sulfonylation of the azabicyclo framework often employs sulfonyl chlorides under anhydrous conditions with bases like triethylamine to drive the reaction .
  • Step 2 : Introduction of the 2-chlorobenzyl group may require Pd-catalyzed cross-coupling or nucleophilic substitution, with DMSO or acetonitrile as solvents .
  • Purification : Chromatography (e.g., silica gel or HPLC) is critical to isolate enantiomers and remove diastereomeric impurities .
  • Key Table :
StepReaction TypeConditions (Temp, Solvent)Catalysts/ReagentsYield Optimization
1Sulfonylation0–5°C, DCMEt₃N, RSO₂ClSlow addition of reagents
2Alkylation80–100°C, DMSOK₂CO₃, KIMicrowave-assisted heating

Q. Which analytical techniques are most effective for characterizing stereochemistry and sulfonyl group orientation?

  • Methodological Answer :
  • NMR Spectroscopy : 2D techniques (COSY, NOESY) resolve stereochemical ambiguity by correlating proton-proton spatial relationships .
  • X-ray Crystallography : Resolves absolute configuration and confirms sulfonyl group orientation, as demonstrated for analogous azabicyclo compounds .
  • Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .

Q. What are the common synthetic impurities, and how are they mitigated?

  • Methodological Answer :
  • Impurities : Unreacted sulfonyl intermediates, diastereomers, or oxidized byproducts .
  • Mitigation :
  • Use scavenger resins (e.g., trisamine) to trap excess sulfonyl chlorides .
  • Optimize reaction stoichiometry and employ chiral stationary phases for HPLC purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across assay systems?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variations : Validate compound purity (>98% by HPLC) and confirm stereochemistry via circular dichroism (CD) .
  • Assay Conditions : Standardize cell membrane permeability (e.g., use P-glycoprotein inhibitors in cell-based assays) .
  • Target Selectivity : Perform competitive binding assays with radiolabeled ligands to rule off-target effects .

Q. What computational strategies model the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to enzymes/receptors (e.g., acetylcholine esterase) .
  • Molecular Dynamics (MD) Simulations : Assess stability of sulfonyl group interactions in explicit solvent models (e.g., TIP3P water) over 100-ns trajectories .
  • Free Energy Calculations : Apply MM-GBSA to quantify binding affinity differences between enantiomers .

Q. How do dual sulfonyl groups influence pharmacokinetic properties, and how are these assessed experimentally?

  • Methodological Answer :
  • Solubility : Measure equilibrium solubility in PBS (pH 7.4) and simulate intestinal absorption using Caco-2 cell monolayers .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

Q. What methodological approaches are used to design analogues for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Replace 2-chlorobenzyl with fluorophenyl or heterocycles (e.g., triazole) to probe electronic effects .
  • Stereochemical Variants : Synthesize (1S,5R) diastereomers via chiral auxiliaries and compare bioactivity .
  • Functional Group Additions : Introduce prodrug motifs (e.g., ester linkages) to enhance bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。